molecular formula C14H20N2O4 B1394230 Tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate CAS No. 1219911-62-2

Tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate

Cat. No.: B1394230
CAS No.: 1219911-62-2
M. Wt: 280.32 g/mol
InChI Key: FNNOEZIWGHIYEM-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative that contains a furan ring and a carboxylate group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

Tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-formylfuran under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group in the furan ring can be oxidized to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may act on certain enzymes or receptors to exert its effects. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

  • Tert-butyl 4-(2-furyl)piperazine-1-carboxylate
  • Tert-butyl 4-(3-formylfuran-2-yl)piperazine-1-carboxylate

Comparison: Tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate is unique due to the position of the formyl group on the furan ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable molecule for specific applications .

Properties

IUPAC Name

tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-6-15(7-9-16)12-5-4-11(10-17)19-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNOEZIWGHIYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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